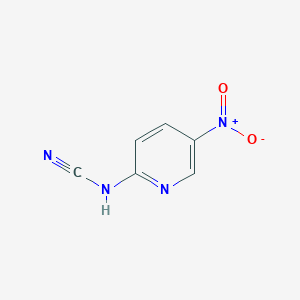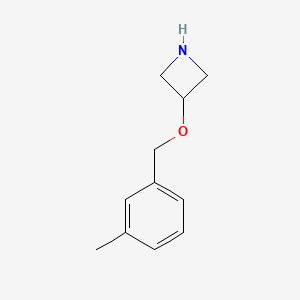
(5-Nitropyridin-2-yl)cyanamid
Übersicht
Beschreibung
(5-Nitropyridin-2-yl)cyanamide is a chemical compound with the molecular formula C₆H₄N₄O₂ It is characterized by a nitro group attached to the pyridine ring at the 5-position and a cyanamide group at the 2-position
Wissenschaftliche Forschungsanwendungen
(5-Nitropyridin-2-yl)cyanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Nitropyridine derivatives are known to interact with various biological targets, depending on their specific structures .
Mode of Action
Nitropyridine derivatives have been studied for their interaction with hydrazine hydrate, leading to the formation of various compounds . The reaction mechanism involves the addition of hydrazine hydrate at the N–C2 bond, followed by elimination of ammonia and reduction of the nitro group to amino .
Biochemical Pathways
Nitropyridine derivatives are known to undergo various reactions, leading to the formation of different compounds . These reactions could potentially affect various biochemical pathways, depending on the specific structure of the derivative and the biological context.
Biochemische Analyse
Biochemical Properties
(5-Nitropyridin-2-yl)cyanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, (5-Nitropyridin-2-yl)cyanamide can bind to proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of (5-Nitropyridin-2-yl)cyanamide on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, (5-Nitropyridin-2-yl)cyanamide can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell function and survival . These interactions can result in altered cellular responses, including changes in proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, (5-Nitropyridin-2-yl)cyanamide exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, preventing substrate access and subsequent metabolic reactions . Additionally, (5-Nitropyridin-2-yl)cyanamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of (5-Nitropyridin-2-yl)cyanamide can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that (5-Nitropyridin-2-yl)cyanamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to (5-Nitropyridin-2-yl)cyanamide can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
In animal models, the effects of (5-Nitropyridin-2-yl)cyanamide vary with dosage. At low doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies have indicated that high doses of (5-Nitropyridin-2-yl)cyanamide can cause liver and kidney damage, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
(5-Nitropyridin-2-yl)cyanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic processes can affect the overall bioavailability and efficacy of (5-Nitropyridin-2-yl)cyanamide in biological systems.
Transport and Distribution
The transport and distribution of (5-Nitropyridin-2-yl)cyanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects in various biological contexts.
Subcellular Localization
(5-Nitropyridin-2-yl)cyanamide exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization patterns are essential for understanding the precise mechanisms by which (5-Nitropyridin-2-yl)cyanamide exerts its biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitropyridin-2-yl)cyanamide typically involves the nitration of 2-cyanopyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of (5-Nitropyridin-2-yl)cyanamide may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Nitropyridin-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-aminopyridin-2-ylcyanamide.
Substitution: Formation of substituted cyanamides.
Vergleich Mit ähnlichen Verbindungen
2-Cyanopyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-aminopyridine: Contains an amino group instead of a cyanamide group, leading to different reactivity and applications.
5-Nitro-2-chloropyridine:
Uniqueness: (5-Nitropyridin-2-yl)cyanamide is unique due to the presence of both nitro and cyanamide groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Eigenschaften
IUPAC Name |
(5-nitropyridin-2-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-4-9-6-2-1-5(3-8-6)10(11)12/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMVWRJNIZZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393615.png)







![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)



